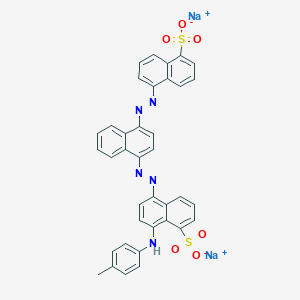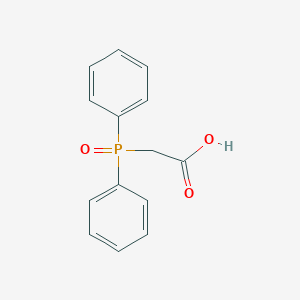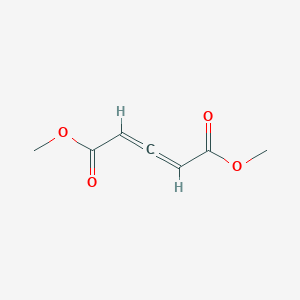
Dimethyl 2,3-pentadienedioate
概要
説明
Dimethyl 2,3-pentadienedioate, also known as dimethyl maleate, is a chemical compound commonly used in organic synthesis. It is an ester of maleic acid and is commonly used as a dienophile in Diels-Alder reactions. This compound has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate is primarily through its ability to act as a dienophile in Diels-Alder reactions. In this reaction, the dienophile reacts with a diene to form a cyclic compound. This reaction is widely used in organic synthesis to produce various compounds.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate. However, it has been reported to have antioxidant properties and has been shown to protect against oxidative stress in vitro. It has also been reported to have anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate in lab experiments include its low cost, ease of synthesis, and versatility in organic synthesis. However, it is important to note that this compound is highly reactive and can be hazardous if not handled properly. It is also important to ensure that the reaction conditions are optimized to achieve the desired product.
将来の方向性
There are several future directions for the use of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate in scientific research. One potential application is in the synthesis of new organic compounds with potential pharmaceutical applications. It can also be used in the development of new materials with unique properties. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound.
科学的研究の応用
Dimethyl 2,3-pentadienedioate has been used in various scientific research studies. It has been used as a dienophile in Diels-Alder reactions to synthesize various organic compounds. It has also been used as a starting material for the synthesis of other compounds such as Dimethyl 2,3-pentadienedioate fumarate, which is used in the treatment of multiple sclerosis.
特性
CAS番号 |
1712-36-3 |
|---|---|
製品名 |
Dimethyl 2,3-pentadienedioate |
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)4-3-5-7(9)11-2/h4-5H,1-2H3 |
InChIキー |
FJLLBKDQCMPUSU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C=CC(=O)OC |
正規SMILES |
COC(=O)C=C=CC(=O)OC |
同義語 |
Dimethyl-2,3-pentadienedioate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

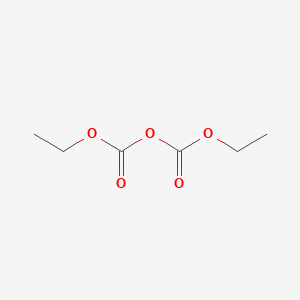
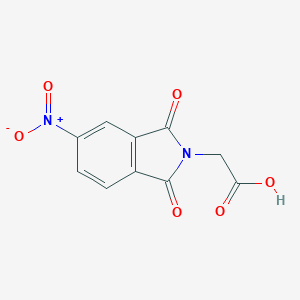
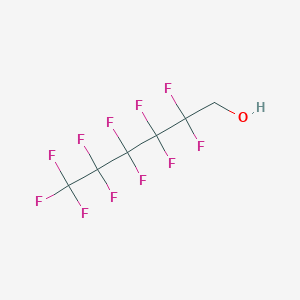
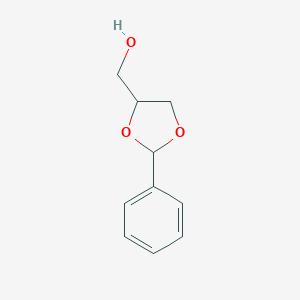
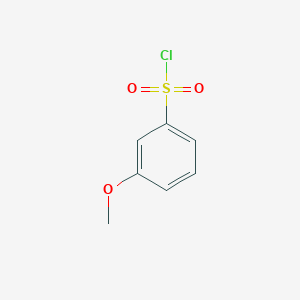
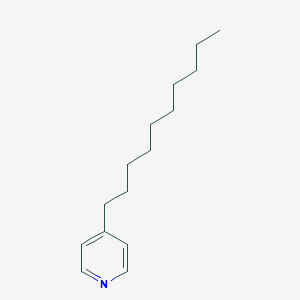
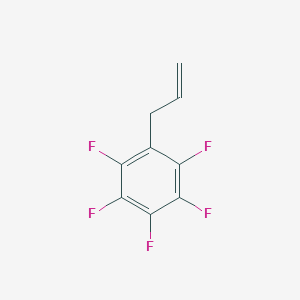
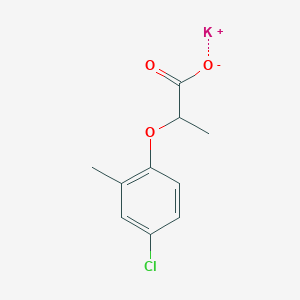
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
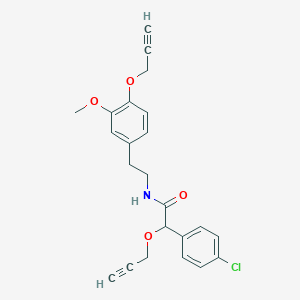
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
